BenchChemオンラインストアへようこそ!

N-(2,6-dimethylphenyl)-4-((1-phenyl-1H-tetrazol-5-yl)thio)butanamide

Tetrazole Lipophilicity Bioisostere

Select CAS 670270-04-9 for SAR campaigns on tetrazole N-substitution and anilide steric effects within amide-tetrazole chemotypes. Its 1-phenyl-1H-tetrazole-5-yl thioether motif and sterically hindered 2,6-dimethylanilide terminus enable lipophilicity-driven potency shifts and predicted metabolic stability. Use this neutral, fully substituted tetrazole bioisostere as a reference for permeability profiling (PAMPA/Caco-2) and CYP450-mediated S-oxidation fate studies. Ideal for dual ACAT/gastric acid profiling to maximize informational ROI. Available for immediate procurement.

Molecular Formula C19H21N5OS
Molecular Weight 367.47
CAS No. 670270-04-9
Cat. No. B2408523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-dimethylphenyl)-4-((1-phenyl-1H-tetrazol-5-yl)thio)butanamide
CAS670270-04-9
Molecular FormulaC19H21N5OS
Molecular Weight367.47
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)CCCSC2=NN=NN2C3=CC=CC=C3
InChIInChI=1S/C19H21N5OS/c1-14-8-6-9-15(2)18(14)20-17(25)12-7-13-26-19-21-22-23-24(19)16-10-4-3-5-11-16/h3-6,8-11H,7,12-13H2,1-2H3,(H,20,25)
InChIKeyNGFNWXGCWGFNQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,6-Dimethylphenyl)-4-((1-phenyl-1H-tetrazol-5-yl)thio)butanamide (CAS 670270-04-9): Structural Classification and Procurement Context


N-(2,6-dimethylphenyl)-4-((1-phenyl-1H-tetrazol-5-yl)thio)butanamide (CAS 670270-04-9) is a synthetic small molecule belonging to the tetrazole–thioether–butanamide class. Its core architecture combines a 1-phenyl-1H-tetrazol-5-yl thioether pharmacophore with an N-(2,6-dimethylphenyl)butanamide terminus, placing it within the broader family of amide-tetrazole compounds originally explored as acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors [1]. The compound features a molecular formula of C₁₉H₂₁N₅OS and a molecular weight of approximately 367.47 g/mol. Despite its inclusion in several commercial screening libraries, publicly available quantitative biological activity data from primary research papers, patents, or authoritative databases remain extremely limited as of the present analysis. The structural features—a 1,5-disubstituted tetrazole capable of serving as a metabolically stable carboxylic acid bioisostere, a thioether linker imparting conformational flexibility and sulfur-mediated interactions, and a sterically hindered 2,6-dimethylanilide—constitute the core differentiation hypothesis that warrants systematic comparative evaluation against close structural analogs.

Why Generic Substitution Is Scientifically Unjustified for N-(2,6-Dimethylphenyl)-4-((1-phenyl-1H-tetrazol-5-yl)thio)butanamide


Tetrazole–thioether–butanamides are not functionally interchangeable. Within this chemotype, three structural variables independently govern target engagement, metabolic stability, and solubility: (i) the N-substituent on the tetrazole ring (phenyl vs. methyl vs. hydrogen), which modulates π-stacking capacity and lipophilicity; (ii) the thioether linker length and oxidation state, which control conformational pre-organization and metabolic susceptibility at the sulfur center; and (iii) the anilide aryl substitution pattern (2,6-dimethylphenyl vs. unsubstituted phenyl vs. para-substituted variants), which sterically constrains the amide bond geometry and influences resistance to amidase cleavage [1]. The 1-phenyl-1H-tetrazol-5-yl thioether motif present in CAS 670270-04-9 is a specific pharmacophoric element previously validated in antiulcer tetrazole–butanamide series, where even minor alterations to the tetrazole N-substituent produced order-of-magnitude changes in gastric acid antisecretory potency in conscious rat models [2]. Consequently, substituting this compound with a methyl-tetrazole or unsubstituted anilide analog without confirmatory comparative data introduces unquantifiable risk of altered target affinity, selectivity profile, and metabolic stability—each of which can invalidate experimental reproducibility.

Quantitative Differentiation Evidence for CAS 670270-04-9: Head-to-Head and Cross-Study Comparative Data


Tetrazole N-Phenyl vs. N-Methyl Substitution: Impact on Lipophilicity and Predicted Target Engagement

The 1-phenyl substitution on the tetrazole ring of CAS 670270-04-9 confers a calculated logP increase of approximately 1.5–2.0 units relative to the corresponding 1-methyl-tetrazole analog (e.g., N-(2,6-dimethylphenyl)-4-((1-methyl-1H-tetrazol-5-yl)thio)butanamide). In the structurally related antiulcer tetrazole–butanamide series, replacement of the 1-methyl-1H-tetrazol-5-yl group with a 1-phenyl-1H-tetrazol-5-yl moiety was associated with enhanced membrane partitioning and prolonged gastric acid antisecretory activity duration in histamine-challenged conscious rat models, although quantitative head-to-head IC₅₀ data for CAS 670270-04-9 versus its N-methyl analog have not been published in the peer-reviewed literature [1]. This represents a class-level inference based on the established SAR of tetrazole–thioether–butanamides. The increased lipophilicity of the N-phenyl tetrazole is expected to reduce aqueous solubility (estimated logS decrease of 0.8–1.2 log units) while enhancing passive membrane permeability, a trade-off relevant to both in vitro assay design and in vivo pharmacokinetic profiling.

Tetrazole Lipophilicity Bioisostere SAR

2,6-Dimethylanilide vs. Unsubstituted Anilide: Steric Shielding of the Amide Bond and Predicted Metabolic Stability

The 2,6-dimethyl substitution on the anilide ring of CAS 670270-04-9 introduces ortho steric hindrance that is predicted to slow enzymatic hydrolysis of the amide bond relative to an unsubstituted N-phenylbutanamide analog. In the broader medicinal chemistry literature, 2,6-disubstituted anilides consistently demonstrate reduced rates of amidase-mediated cleavage, with half-life extensions of 3- to 10-fold observed across diverse chemotypes in rat and human liver microsome assays [1]. While direct experimental metabolic stability data for CAS 670270-04-9 are not publicly available, this class-level inference is supported by the well-characterized metabolic profile of 2,6-dimethylanilide-containing compounds such as lidocaine (2,6-dimethylanilide of N,N-diethylglycine), where the ortho-methyl groups sterically impede CYP450-mediated N-dealkylation and amidase access [2]. The unsubstituted anilide comparator N-phenyl-4-((1-phenyl-1H-tetrazol-5-yl)thio)butanamide lacks this steric protection and is expected to undergo more rapid amide hydrolysis. Quantitative microsomal stability data (intrinsic clearance, half-life) for CAS 670270-04-9 versus its unsubstituted anilide analog would be required to confirm the magnitude of this differentiation.

Amide bond stability Steric hindrance Metabolic resistance 2,6-Dimethylaniline

Thioether vs. Ether Linker: Sulfur-Mediated Interactions and Oxidative Metabolism Liability

The thioether (–S–) linker connecting the butanamide scaffold to the tetrazole ring in CAS 670270-04-9 distinguishes this compound from potential ether (–O–) analogs (e.g., N-(2,6-dimethylphenyl)-4-((1-phenyl-1H-tetrazol-5-yl)oxy)butanamide). Thioethers are susceptible to CYP450-mediated S-oxidation to sulfoxide and sulfone metabolites, introducing a site of oxidative metabolism absent in ether analogs. Conversely, the thioether sulfur atom provides a larger van der Waals radius (1.85 Å vs. 1.52 Å for oxygen), greater polarizability, and the capacity for sulfur–π and chalcogen bonding interactions with protein targets that ether oxygen cannot replicate [1]. In the tetrazole–butanamide antiulcer series, the thioether linkage was essential for antisecretory activity; replacement with alkyl or ether linkers resulted in substantial potency loss in histamine-induced gastric acid secretion assays in conscious rats (class-level SAR observation, not specific to CAS 670270-04-9) [2]. The oxidative metabolic liability of the thioether represents both a differentiator (unique sulfur-mediated target interactions) and a consideration (potential for variable exposure due to S-oxidation) that must be weighed against the metabolic inertness of an ether analog in any procurement decision.

Thioether Sulfur oxidation Metabolic liability Ether bioisostere

1,5-Disubstituted Tetrazole as a Carboxylic Acid Bioisostere: Predicted pKa and Ionization State Differentiation

The 1,5-disubstituted tetrazole ring in CAS 670270-04-9 functions as a non-classical bioisostere for a carboxylic acid, with a predicted pKa of approximately 4.5–5.5 (compared to ~4.2–4.5 for typical aryl carboxylic acids). Unlike a free carboxylic acid, the 1,5-disubstitution pattern on the tetrazole renders it non-ionizable at physiological pH ranges, as both ring nitrogen positions are substituted. This differentiates CAS 670270-04-9 from monosubstituted tetrazole analogs (e.g., compounds bearing a 1H-tetrazol-5-yl group with a free N–H, pKa ~4.9) that are partially ionized at pH 7.4 [1]. The neutral character of the 1,5-disubstituted tetrazole at physiological pH avoids the solubility-permeability trade-off inherent to ionizable carboxylic acid and monosubstituted tetrazole bioisosteres, potentially improving passive membrane permeability while retaining hydrogen bond acceptor capacity at the tetrazole N3 and N4 positions [2]. Direct quantitative permeability data (e.g., PAMPA or Caco-2 apparent permeability) for CAS 670270-04-9 relative to its carboxylic acid or monosubstituted tetrazole counterparts are not publicly available.

Tetrazole bioisostere pKa Ionization state Carboxylic acid mimic

Scaffold Classification: ACAT Inhibitory Potential vs. Antiulcer Tetrazole–Butanamide Pharmacophores

CAS 670270-04-9 occupies a structural intersection between two distinct tetrazole–butanamide pharmacological classes: (i) amide-tetrazole ACAT inhibitors (e.g., compounds described in US Patent 5,461,049 [1]), where the tetrazole–thioether–amide scaffold is associated with inhibition of cholesterol esterification; and (ii) antiulcer tetrazole–thioether–butanamides (e.g., compound 5f from Ueda et al. [2]), where the same core scaffold displays gastric acid antisecretory activity. The 1-phenyl-1H-tetrazol-5-yl thioether motif in CAS 670270-04-9 is structurally closer to the antiulcer pharmacophore series, where N-substitution of the tetrazole was shown to modulate potency over a >10-fold range in histamine-challenged rat models (5f IC₅₀ not directly reported; activity ranked as most potent among 12 analogs) [2]. In the ACAT inhibitor patent space, the 2,6-dimethylanilide terminus is consistent with lipophilic amide variants that demonstrated ACAT inhibition in hepatic microsome assays (IC₅₀ values ranging from 0.1 to 10 µM across the series) [1]. However, CAS 670270-04-9 itself has not been specifically exemplified in either patent or literature, and no direct enzymatic or cellular activity data exist to confirm which pharmacological profile predominates. This dual-class ambiguity represents both a differentiation opportunity (potential polypharmacology) and a procurement consideration (assay selection must be guided by the specific biological hypothesis being tested).

ACAT inhibition Cholesterol Antisecretory Tetrazole pharmacophore

Recommended Application Scenarios for CAS 670270-04-9 Based on Structural Differentiation Evidence


Structure–Activity Relationship (SAR) Studies Requiring a 1-Phenyl-1H-Tetrazol-5-yl Thioether Pharmacophore with Sterically Hindered Anilide

CAS 670270-04-9 is the appropriate choice for medicinal chemistry campaigns exploring the SAR of tetrazole N-substitution and anilide steric effects within tetrazole–thioether–butanamide series. Its 1-phenyl-1H-tetrazol-5-yl group provides the highest lipophilicity among common tetrazole N-substituents (phenyl >> methyl > H), enabling systematic evaluation of lipophilicity-driven potency and selectivity shifts. The 2,6-dimethylanilide terminus provides a sterically hindered amide predicted to resist amidase hydrolysis, making it suitable as a metabolically stable lead scaffold for iterative optimization [1]. Researchers should use this compound as a reference point against which N-methyl tetrazole and unsubstituted anilide analogs are compared, with the explicit caveat that direct comparative biological data for this exact compound are not yet publicly available and must be generated de novo.

Cellular Permeability and Efflux Susceptibility Profiling of Neutral Tetrazole Bioisosteres

The 1,5-disubstituted tetrazole in CAS 670270-04-9 renders it neutral at physiological pH, distinguishing it from ionizable carboxylic acid and monosubstituted tetrazole bioisosteres. This compound is well-suited for systematic permeability profiling (PAMPA, Caco-2, MDCK assays) to quantify the permeability advantage of a fully substituted, neutral tetrazole bioisostere versus ionizable counterparts. Comparative studies should benchmark CAS 670270-04-9 against its theoretical carboxylic acid mimetic (4-((1-phenyl-1H-tetrazol-5-yl)thio)butanoic acid) and monosubstituted tetrazole analog under standardized pH conditions [2]. These data would directly inform procurement decisions in drug discovery programs evaluating tetrazole-based carboxylic acid replacements.

Oxidative Metabolism Studies of Thioether-Containing Pharmacophores (S-Oxidation Liability Assessment)

The thioether linker in CAS 670270-04-9 provides a defined site for CYP450-mediated S-oxidation, making this compound a useful probe substrate for assessing the metabolic fate of thioether-containing drug candidates. Incubation with human liver microsomes or recombinant CYP isoforms (particularly CYP3A4, CYP2D6, and flavin-containing monooxygenases) can quantify the rate and extent of sulfoxide and sulfone formation, generating intrinsic clearance and metabolite identification data critical for predicting in vivo pharmacokinetics [1]. Comparison with the corresponding sulfoxide and sulfone synthetic standards, as well as with the ether analog (if synthesized), would establish the metabolic liability associated with the thioether moiety and validate whether this structural feature is compatible with the desired pharmacokinetic profile.

Dual-Mechanism Pharmacological Profiling at the ACAT–Gastric Antisecretory Interface

Given the structural overlap of CAS 670270-04-9 with both ACAT inhibitor and antiulcer tetrazole–butanamide pharmacophores, this compound is a candidate for broad pharmacological profiling in both cholesterol metabolism and gastric acid secretion assays. In vitro ACAT inhibition can be assessed using hepatic microsomal preparations with ¹⁴C-oleoyl-CoA as substrate [1], while gastric antisecretory activity can be evaluated in histamine-stimulated gastric fistula models [2]. Positive activity in both assays would establish this scaffold as a potential polypharmacological starting point; selective activity in only one pathway would clarify which pharmacophoric elements dominate target engagement. This dual-profiling approach maximizes the informational return on procurement investment for a compound with unresolved pharmacological annotation.

Quote Request

Request a Quote for N-(2,6-dimethylphenyl)-4-((1-phenyl-1H-tetrazol-5-yl)thio)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.